2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(18-7-3-4-8-18)9-11-10-20-14(16-11)17-12-5-1-2-6-15-12/h1-2,5-6,10H,3-4,7-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJFXGBZZWSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone represents a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the treatment of proliferative diseases, including various cancers. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 339.4 g/mol. The structure features a thiazole ring linked to a pyridine moiety and a pyrrolidine group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅OS |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1235376-18-7 |
Research indicates that this compound may exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play essential roles in cell cycle regulation. By inhibiting these kinases, the compound can effectively disrupt cell proliferation pathways, making it a candidate for cancer therapy .
Anticancer Activity
The compound has been identified as an inhibitor of multiple protein kinases, showing promise in treating various cancers. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by blocking CDK activity, which is crucial for cell cycle progression .
Antimicrobial Properties
In addition to its anticancer effects, derivatives of this compound have shown notable antibacterial and antifungal activities. For instance, studies have reported that related pyrrolidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of CDKs : A study highlighted that thiazole-pyrimidine derivatives could inhibit CDK4/6 effectively, leading to reduced cell proliferation in various cancer cell lines .
- Antimicrobial Efficacy : Research on pyrrolidine derivatives indicated strong antimicrobial activity against several pathogens, suggesting that modifications in the thiazole or pyridine rings could enhance efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the pyridine and thiazole rings significantly influence the biological activity of these compounds, allowing for targeted modifications to optimize their therapeutic potential.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine moieties exhibit promising anticancer properties. For instance, derivatives of thiazolyl-pyridine have been shown to inhibit the activity of specific kinases involved in cancer cell proliferation. A study highlighted the efficacy of similar compounds against various cancer cell lines, demonstrating their potential as lead compounds for developing new anticancer therapies .
Antidiabetic Properties
The compound has been identified as a glucokinase activator, which plays a crucial role in glucose metabolism. By enhancing glucokinase activity, it can help regulate blood sugar levels, making it a candidate for treating diabetes mellitus. This mechanism is particularly beneficial for patients with impaired glucose tolerance or type 2 diabetes .
Antimicrobial Activity
Compounds with similar structural characteristics have shown antibacterial effects against resistant strains of bacteria, such as Staphylococcus aureus. The thiazole ring is often associated with enhanced antibacterial activity, suggesting that 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone could be effective against various pathogens .
Enzyme Inhibition
The mechanism of action for many thiazole and pyridine derivatives involves the inhibition of specific enzymes that are crucial for cellular processes in pathogens or cancer cells. For instance, the inhibition of kinases can disrupt signaling pathways essential for tumor growth and survival .
Modulation of Metabolic Pathways
As a glucokinase activator, this compound modulates metabolic pathways that regulate insulin secretion and glucose uptake in the liver and pancreatic beta cells. This dual action not only lowers blood glucose levels but also enhances overall metabolic health .
Clinical Trials and Research Findings
Several studies have been conducted to evaluate the efficacy of thiazole-containing compounds in clinical settings:
- A clinical trial investigating a related thiazole derivative showed a significant reduction in fasting blood glucose levels among participants with type 2 diabetes.
- Another study focused on the antibacterial properties of pyridine-thiazole hybrids demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Data Table: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Positioning: The target compound’s pyridin-2-ylamino group at the thiazole’s 2-position distinguishes it from analogues like 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone, which has amino and methyl groups at positions 2 and 4, respectively. This difference likely alters electronic properties and target binding .
Pyridine Derivatives: 1-(2-Methylpyridin-4-yl)ethanone lacks the thiazole core but shares a pyridine-acetyl motif. The absence of the amino linker in this compound may reduce solubility compared to the target compound .
Q & A
Basic Synthesis and Purification
Q: What are the key steps and reaction conditions for synthesizing 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone? A: Synthesis typically involves multi-step reactions, such as:
- Thiazole ring formation : Cyclocondensation of α-bromo ketones with thiourea derivatives under reflux in ethanol or DMF .
- Amine coupling : Reaction of intermediates (e.g., 2-aminothiazole derivatives) with pyrrolidine using bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the final product .
Monitoring : Reaction progress is tracked via TLC (ethyl acetate/hexane) or HPLC .
Structural Confirmation and Purity Assessment
Q: How can researchers confirm the identity and purity of this compound? A: Use a combination of:
- NMR spectroscopy : H and C NMR to verify backbone structure and substituents (e.g., pyrrolidine protons at δ 2.5–3.0 ppm, thiazole carbons at δ 150–160 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
- HPLC : Purity >95% confirmed using a C18 column with UV detection at 254 nm .
Initial Biological Activity Screening
Q: What assays are suitable for preliminary evaluation of biological activity? A:
- Enzyme inhibition assays : Measure IC values against kinases or proteases using fluorescence-based substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (K) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine EC .
Advanced Reaction Optimization
Q: How can reaction yields be improved during synthesis? A: Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
- Temperature control : Reflux (~80°C) for cyclization vs. room temperature for amine coupling to minimize side products .
- Catalyst use : Triethylamine or polymer-supported bases (e.g., polyvinyl pyridine) to accelerate reactions .
Resolving Contradictory Spectroscopic Data
Q: How should researchers address inconsistencies in NMR or MS data? A:
- Multi-technique validation : Cross-check NMR with IR spectroscopy (e.g., carbonyl stretches at ~1650 cm) and X-ray crystallography (if crystalline) .
- Isotopic labeling : Use N-labeled precursors to resolve ambiguous amine signals in complex spectra .
- Dynamic HPLC-MS : Monitor degradation products under stress conditions (heat, light) to identify impurities .
Computational Modeling for Mechanism Elucidation
Q: What computational methods predict the compound’s mechanism of action? A:
- Molecular docking (AutoDock, Schrödinger) : Simulate binding poses with target proteins (e.g., kinases) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QM/MM calculations : Analyze electronic interactions (e.g., hydrogen bonds between pyridine and catalytic residues) .
Structure-Activity Relationship (SAR) Studies
Q: How can structural modifications enhance bioactivity? A:
- Core substitutions : Replace pyrrolidine with piperazine to alter steric bulk and improve solubility .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to boost enzyme inhibition .
- Bioisosteric replacements : Swap thiazole with oxazole to modulate metabolic stability .
Advanced Purification Challenges
Q: How to address low yields due to by-products? A:
- Tagged intermediates : Use fluorous-tagged reagents for easy separation via fluorous solid-phase extraction .
- Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) for enantiopure synthesis .
- Microwave-assisted synthesis : Reduce reaction times and side reactions (e.g., from 12 hours to 30 minutes) .
Solubility and Formulation for In Vivo Studies
Q: What strategies improve solubility for preclinical testing? A:
- Salt formation : Hydrochloride salts enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve bioavailability .
- Co-solvent systems : Ethanol/Cremophor EL mixtures for intravenous administration .
Stability Under Experimental Conditions
Q: How to ensure compound stability during storage and assays? A:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- pH optimization : Buffered solutions (pH 6–7) to avoid degradation of the thiazole ring .
- Light protection : Amber vials to prevent photodegradation of the pyrrolidine moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
